5-Fluoro-3-methyl-1H-indazole synthesis pathway
5-Fluoro-3-methyl-1H-indazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-3-methyl-1H-indazole is a key heterocyclic scaffold prevalent in medicinal chemistry, notably as a core component in various kinase inhibitors developed for oncology. The strategic incorporation of a fluorine atom at the C5 position and a methyl group at the C3 position significantly influences the molecule's electronic properties and its ability to engage in specific binding interactions, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of a robust and widely employed synthetic pathway for 5-Fluoro-3-methyl-1H-indazole, starting from commercially available 4-fluoroacetophenone. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices, provides detailed, reproducible protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction and Strategic Overview
The indazole core is recognized as a bioisostere of indole, capable of forming crucial hydrogen bonds that mimic the interactions of the indole N-H proton.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4] The title compound, 5-Fluoro-3-methyl-1H-indazole, is of particular interest due to the advantageous properties conferred by its substituents. The C5-fluoro group often enhances metabolic stability and binding affinity, while the C3-methyl group provides a vector for further structural elaboration or can occupy specific hydrophobic pockets in target proteins.
Developing a scalable and efficient synthesis is paramount for advancing drug discovery programs. The synthetic strategy detailed herein is a classical, multi-step approach that offers high reliability and good overall yields. It proceeds via three main transformations:
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Regioselective Nitration: Introduction of a nitro group onto the aromatic ring of 4-fluoroacetophenone.
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Nitro Group Reduction: Conversion of the nitro intermediate to a key aniline precursor.
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Reductive Cyclization: Diazotization of the aniline followed by an intramolecular cyclization to construct the indazole ring system.
This pathway is selected for its use of readily available starting materials and its foundation in well-understood, robust chemical transformations.
Synthesis Pathway Diagram
The overall synthetic route is illustrated below. The pathway begins with 4-fluoroacetophenone and proceeds through nitration, reduction, and a final diazotization/cyclization cascade to yield the target molecule.
Caption: Overall reaction scheme for the synthesis of 5-Fluoro-3-methyl-1H-indazole.
Detailed Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of 1-(5-Fluoro-2-nitrophenyl)ethan-1-one
This initial step involves the electrophilic aromatic substitution of 4-fluoroacetophenone. The acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The directing effects combine to favor nitration at the position ortho to the acetyl group and meta to the fluorine, yielding the desired 2-nitro isomer.
Protocol:
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Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask to 0-5 °C using an ice-water bath.
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Substrate Addition: Slowly add 4-fluoroacetophenone to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C.
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Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%) to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.
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Nitration: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours. The internal temperature must be strictly maintained between 0 °C and 5 °C. The reaction is highly exothermic, and careful temperature control is critical to prevent over-nitration and ensure safety.
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Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A yellow solid will precipitate.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from an ethanol/water mixture to yield 1-(5-fluoro-2-nitrophenyl)ethan-1-one as a pale-yellow solid.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Fluoroacetophenone | 1.0 | 138.14 | (e.g., 13.8 g, 0.1 mol) |
| Conc. H₂SO₄ (98%) | - | 98.08 | (e.g., 60 mL) |
| Conc. HNO₃ (70%) | 1.1 | 63.01 | (e.g., 7.0 mL, 0.11 mol) |
| Expected Yield: | 75-85% |
Step 2: Synthesis of 1-(2-Amino-5-fluorophenyl)ethan-1-one
The reduction of the nitro group to an amine is a standard transformation. While various methods exist (e.g., catalytic hydrogenation), reduction using tin(II) chloride or iron powder in the presence of an acid or ammonium chloride is common, cost-effective, and highly efficient for this substrate.
Protocol:
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Reaction Setup: To a round-bottom flask, add 1-(5-fluoro-2-nitrophenyl)ethan-1-one and a suitable solvent such as ethanol or ethyl acetate.
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Reagent Addition: Add iron powder (Fe) and a solution of ammonium chloride (NH₄Cl) in water.
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Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.
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Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with the reaction solvent.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude 1-(2-amino-5-fluorophenyl)ethan-1-one is often of sufficient purity for the next step or can be further purified by column chromatography.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(5-Fluoro-2-nitrophenyl)ethan-1-one | 1.0 | 183.13 | (e.g., 18.3 g, 0.1 mol) |
| Iron Powder (Fe) | 3.0-4.0 | 55.84 | (e.g., 22.3 g, 0.4 mol) |
| Ammonium Chloride (NH₄Cl) | 1.0-1.5 | 53.49 | (e.g., 8.0 g, 0.15 mol) |
| Expected Yield: | 85-95% |
Step 3: Synthesis of 5-Fluoro-3-methyl-1H-indazole
This final step is a classical indazole synthesis involving the formation of a diazonium salt from the aniline precursor, followed by a reductive intramolecular cyclization. Tin(II) chloride (SnCl₂) serves as the reducing agent that facilitates the ring closure.[5][6]
Protocol:
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Diazotization:
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Add 1-(2-amino-5-fluorophenyl)ethan-1-one to concentrated hydrochloric acid (HCl) in a flask and cool the mixture to 0-5 °C in an ice-salt bath.
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Prepare a solution of sodium nitrite (NaNO₂) in water.
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Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. Stir for 1 hour at this temperature to ensure complete formation of the diazonium salt.
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Reductive Cyclization:
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In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl. Cool this solution to 0-5 °C.
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Slowly add the SnCl₂ solution to the cold diazonium salt solution. A precipitate may form.
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Allow the reaction to stir at 0-10 °C for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).
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Work-up and Isolation:
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Pour the reaction mixture into ice water.
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Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 8. This step must be performed carefully in an ice bath as it is exothermic.
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A solid precipitate of 5-Fluoro-3-methyl-1H-indazole will form.
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Purification:
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Collect the solid by vacuum filtration.
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Wash the filter cake with cold water.
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Dry the solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system like toluene or an ethanol/water mixture.
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| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(2-Amino-5-fluorophenyl)ethan-1-one | 1.0 | 153.15 | (e.g., 15.3 g, 0.1 mol) |
| Conc. HCl (37%) | - | 36.46 | (e.g., 100 mL) |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | (e.g., 7.6 g, 0.11 mol) |
| SnCl₂·2H₂O | 2.5 | 225.65 | (e.g., 56.4 g, 0.25 mol) |
| Expected Yield: | 80-90% |
Experimental Workflow Visualization
The workflow for the critical diazotization and cyclization step is detailed below, highlighting the sequence of operations from reaction setup to final product isolation.
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- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
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